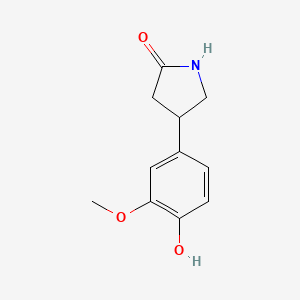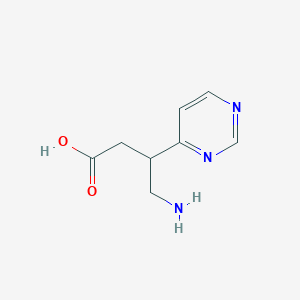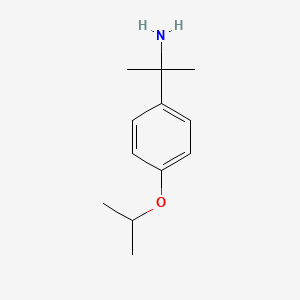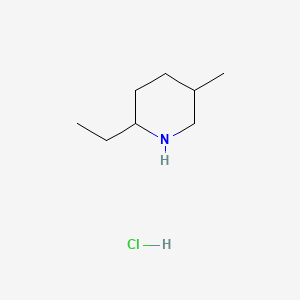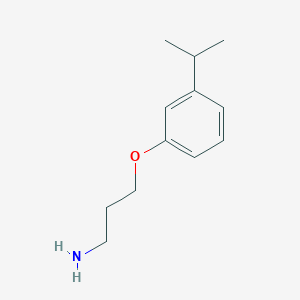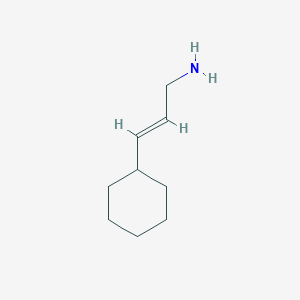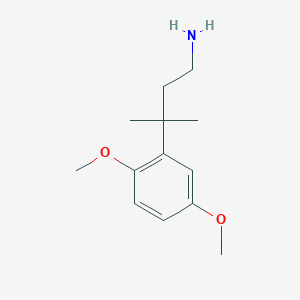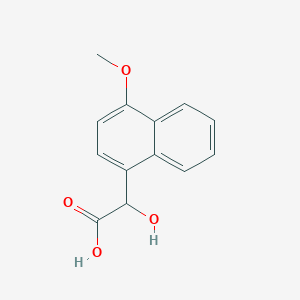
(2S)-1-amino-3-(dimethylamino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-amino-3-(dimethylamino)propan-2-ol is an organic compound with the molecular formula C5H14N2O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-amino-3-(dimethylamino)propan-2-ol can be achieved through several methods. One common approach involves the reaction of (S)-epichlorohydrin with dimethylamine, followed by the addition of ammonia. The reaction conditions typically include a solvent such as ethanol and a temperature range of 0-50°C.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as distillation or crystallization to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-1-amino-3-(dimethylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.
Applications De Recherche Scientifique
(2S)-1-amino-3-(dimethylamino)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Research is ongoing into its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of (2S)-1-amino-3-(dimethylamino)propan-2-ol involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-1-amino-3-(dimethylamino)propan-2-ol: The enantiomer of the compound, with similar but distinct properties.
1-amino-3-(dimethylamino)propan-2-ol: A non-chiral version with different biological activity.
1-amino-2-propanol: A simpler analog with fewer functional groups.
Uniqueness
(2S)-1-amino-3-(dimethylamino)propan-2-ol is unique due to its chiral nature and the presence of both amino and dimethylamino groups. This combination of features makes it particularly versatile in chemical synthesis and research applications.
Propriétés
Formule moléculaire |
C5H14N2O |
|---|---|
Poids moléculaire |
118.18 g/mol |
Nom IUPAC |
(2S)-1-amino-3-(dimethylamino)propan-2-ol |
InChI |
InChI=1S/C5H14N2O/c1-7(2)4-5(8)3-6/h5,8H,3-4,6H2,1-2H3/t5-/m0/s1 |
Clé InChI |
QIDAFVGPTLOALB-YFKPBYRVSA-N |
SMILES isomérique |
CN(C)C[C@H](CN)O |
SMILES canonique |
CN(C)CC(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


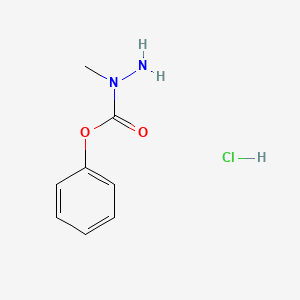
![{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13591002.png)
